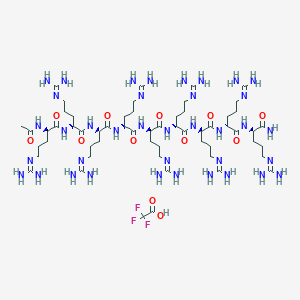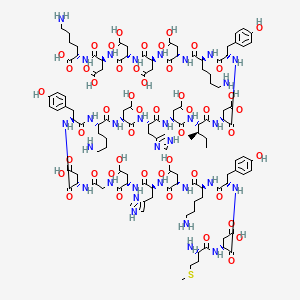
Prostate Specific Antigen (146-154)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Prostate Specific Antigen
Scientific Research Applications
Forensic and Tumor Marker Applications
PSA, a glycoprotein produced exclusively by prostatic tissue, is crucial in forensic science and as a tumor marker for prostatic cancer. Its tissue specificity allows for its use in forensic investigations. Clinically, PSA has displaced prostatic acid phosphatase (PAP) for diagnosing and monitoring prostate cancer due to its greater sensitivity. It is particularly effective for monitoring therapy post-prostatectomy, as undetectable PSA levels post-surgery indicate complete removal of the prostate gland. However, its specificity in distinguishing between prostatic cancer and benign prostatic hypertrophy is limited due to overlapping PSA values in both conditions (Armbruster, 1993).
PSA and Prostate Cancer Management
PSA is extensively used in prostate cancer management, from early detection to monitoring treatment response. It has reshaped prostate cancer diagnosis, enabling the detection of smaller, localized tumors. The rise of PSA testing has spurred controversy due to over-diagnosis of potentially non-threatening cancers and its limitations in specificity and sensitivity. Nevertheless, PSA remains the most commonly used serum marker for prostate cancer (Kantoff & Talcott, 1994).
PSA in Advanced Prostate Cancer
The role of PSA in advanced prostate cancer includes monitoring disease progression and response to treatment. For instance, a decline in PSA levels can indicate an effective response to cytotoxic therapy in hormone-refractory prostate cancer. The correlation between PSA level changes and survival rates in advanced prostate cancer highlights its utility as a significant biomarker (Smith et al., 1998).
PSA Kinetics
Understanding PSA kinetics, especially in localized and advanced prostate cancer, is critical for effective disease management. PSA kinetics research has evolved significantly, offering insights beyond single PSA measurements. This area of study focuses on early cancer detection and predicting patient outcomes, addressing the limitations of PSA as a diagnostic tool (Fitzpatrick et al., 2009).
PSA and Immunotherapy
PSA also plays a role in prostate cancer immunotherapy. As a serological biomarker, it aids in the detection of prostate cancer, guiding the development of monoclonal antibody therapies and cancer vaccines targeting antigens expressed in prostate and other cancers. This approach is pivotal in treating patients with advanced stage prostate cancer (Saffran et al., 2004).
PSA-Targeted Therapeutics
Recent advancements include PSA-targeted therapies, such as antibody-drug conjugates and radiopharmaceuticals, offering promising avenues for prostate cancer treatment. These novel therapies, focusing on prostate-specific antigens, have shown significant potential in pre-clinical and clinical trials (Ma et al., 2006).
Properties
sequence |
KLQCVDLHV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Prostate Specific Antigen (146-154) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




